molecular formula C11H11BrO3 B1272753 2-Bromo-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one CAS No. 35970-34-4

2-Bromo-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one

Cat. No. B1272753
CAS RN: 35970-34-4
M. Wt: 271.11 g/mol
InChI Key: YJSZSLGVTLSCRU-UHFFFAOYSA-N
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Description

The compound "2-Bromo-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one" is a brominated derivative that is structurally related to benzodioxepin compounds. These types of compounds have been studied for their potential pharmacological properties, including anti-inflammatory activity. The presence of a bromine atom and the benzodioxepin moiety suggests that this compound could exhibit interesting chemical and biological characteristics .

Synthesis Analysis

The synthesis of brominated benzodioxepin derivatives has been explored in the literature. For instance, a series of new 3-aryl-1-(8-bromo-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-propen-1-ones were synthesized and characterized, indicating that such compounds can be obtained with good yields and can be structurally diverse . The synthesis typically involves the introduction of the bromine atom at a strategic position to influence the compound's reactivity and biological activity.

Molecular Structure Analysis

The molecular structure of brominated benzodioxepin derivatives is characterized by the presence of a seven-membered benzodioxepin ring and a bromine atom attached to the carbon framework. X-ray crystallography has been used to determine the molecular and crystal structure of related compounds, such as 7-Bromo-5-phenyl-1,2-dihydro-3H-1,3,5-benztriazepin-2-one, which provides insights into the arrangement of atoms and the geometry of the molecule .

Chemical Reactions Analysis

Brominated compounds like the one are typically reactive due to the presence of the bromine atom, which can participate in various chemical reactions. The bromine atom can act as a good leaving group in nucleophilic substitution reactions or can be involved in electrophilic addition reactions due to its electron-withdrawing nature. The reactivity of such compounds can be further analyzed through experimental studies and theoretical calculations, such as DFT calculations .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated benzodioxepin derivatives are influenced by their molecular structure. The presence of the bromine atom and the benzodioxepin ring system can affect the compound's melting point, solubility, and stability. The intermolecular interactions, such as hydrogen bonding and π-interactions, play a significant role in the solid-state packing of these compounds, as observed in related structures . These interactions can also influence the compound's reactivity and its interaction with biological targets.

Scientific Research Applications

Key Intermediate in Synthesis

2H-1,5-Benzodioxepin-3(4H)-one, a related compound, is crucial in synthesizing analogs of 3,4-dihydro-2H-1,5-benzodioxepine, which have significant biological properties. This includes functioning as adrenergic stimulants and bronchial dilators. Moreover, antifungal strobilurins I and K are derivatives of this compound, showcasing its broad applicative scope in medicinal chemistry (Damez et al., 2001).

Anti-Inflammatory Activity

Another study highlights the synthesis of new compounds, 3-Aryl-1-(8-bromo-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-propen-1-ones, demonstrating inherent anti-inflammatory activity. This indicates the potential pharmaceutical application of derivatives of 2-Bromo-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one in treating inflammatory conditions (Labanauskas et al., 2001).

Glycolic Acid Oxidase Inhibition

Compounds containing the structure of 3,4-dihydro-2H-1,5-benzodioxepin exhibit potency as inhibitors of glycolic acid oxidase, suggesting therapeutic relevance in conditions where inhibition of this enzyme is beneficial (Williams et al., 1983).

Synthesis of Novel Compounds

The compound is used in the synthesis of various derivatives with potential biological activities. For instance, the synthesis of derivatives like 5-(2-,3- and 4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol, which show anti-inflammatory properties, underscores the importance of 2-Bromo-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one in drug discovery and development (Labanauskas et al., 2004).

CCR5 Antagonist Synthesis

This compound also plays a role in synthesizing CCR5 antagonists, indicating its application in developing treatments for diseases like HIV, where CCR5 plays a critical role (Ikemoto et al., 2005).

Chemical and Spectroscopic Properties

In addition to its practical applications, research into its chemical and spectroscopic properties provides valuable insights into its characteristics and potential modifications for specific applications (Rosnati & Marchi, 1962).

Safety And Hazards

This compound is classified as a corrosive substance, with hazard statements H314-H318 . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wash thoroughly after handling .

properties

IUPAC Name

2-bromo-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrO3/c12-7-9(13)8-2-3-10-11(6-8)15-5-1-4-14-10/h2-3,6H,1,4-5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJSZSLGVTLSCRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C=C(C=C2)C(=O)CBr)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00380036
Record name 2-Bromo-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00380036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one

CAS RN

35970-34-4
Record name 2-Bromo-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00380036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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